An In-Depth Technical Guide to 3-Bromo-2-ethoxyphenylboronic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Bromo-2-ethoxyphenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-ethoxyphenylboronic acid is a versatile ortho-alkoxy substituted arylboronic acid that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring a sterically demanding ethoxy group adjacent to the boronic acid moiety and a bromine atom at the meta-position, imparts distinct reactivity and makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Bromo-2-ethoxyphenylboronic acid, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions. Detailed protocols, mechanistic insights, and data interpretation are presented to enable researchers to effectively utilize this compound in their synthetic endeavors.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of contemporary organic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reactivity and selectivity of the Suzuki-Miyaura coupling are profoundly influenced by the electronic and steric nature of the substituents on the phenylboronic acid ring.
3-Bromo-2-ethoxyphenylboronic acid (Figure 1) is a particularly interesting member of this class of reagents. The ortho-ethoxy group can exert significant steric and electronic effects, influencing the orientation of the boronic acid group and modulating its reactivity. The meta-bromo substituent provides an additional synthetic handle for further functionalization, allowing for the sequential construction of complex biaryl and polyaryl systems. This guide will delve into the specific chemical properties that arise from this unique substitution pattern and how they can be harnessed in synthetic applications.
Figure 1: Chemical Structure of 3-Bromo-2-ethoxyphenylboronic acid
Structure of 3-Bromo-2-ethoxyphenylboronic acid.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of 3-Bromo-2-ethoxyphenylboronic acid is essential for its proper handling, characterization, and use in chemical reactions.
Physical Properties
| Property | Value | Source |
| CAS Number | 352525-81-6 | [1][2][3] |
| Molecular Formula | C₈H₁₀BBrO₃ | [1] |
| Molecular Weight | 244.88 g/mol | [1][4] |
| Appearance | Typically an off-white to white solid | |
| Solubility | Soluble in methanol, ethanol, THF, and other polar organic solvents. Limited solubility in nonpolar solvents. |
Spectroscopic Data (Predicted and Representative)
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For arylboronic acids, it is important to be aware of the potential for dehydration to form the corresponding trimeric anhydride, a boroxine, which can lead to complex or misleading spectra.[5] Recording spectra in deuterated methanol or water can often break up the boroxine and simplify the spectrum.[5]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group, and the boronic acid protons. The aromatic region will display a complex splitting pattern due to the three adjacent protons. The ethoxy group will present as a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The boronic acid protons (-B(OH)₂) often appear as a broad singlet, which can exchange with deuterium in deuterated solvents.
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¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the boron atom (ipso-carbon) will be significantly deshielded. The chemical shifts of the aromatic carbons are influenced by the bromo and ethoxy substituents.
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¹¹B NMR: Boron-11 NMR is a valuable technique for characterizing boronic acids. For a tricoordinate boronic acid, a broad signal is typically observed in the range of δ 28-33 ppm.[6] Upon complexation or in the presence of a Lewis base, the boron center becomes tetracoordinate, resulting in a significant upfield shift of the ¹¹B NMR signal.[6]
2.2.2. Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of 3-Bromo-2-ethoxyphenylboronic acid. A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromo-2-ethoxyphenylboronic acid will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the boronic acid hydroxyl groups. Strong bands around 1350-1400 cm⁻¹ are characteristic of the B-O stretching vibration. Aromatic C-H and C=C stretching vibrations will also be present in their respective regions.
Synthesis and Purification
The synthesis of 3-Bromo-2-ethoxyphenylboronic acid typically proceeds via a metal-halogen exchange reaction followed by borylation. A general, representative protocol is outlined below.
Synthetic Workflow
General synthetic workflow for 3-Bromo-2-ethoxyphenylboronic acid.
Detailed Experimental Protocol (Representative)
This protocol is a general representation and may require optimization based on laboratory conditions and scale.
Materials:
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1,3-Dibromo-2-ethoxybenzene
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n-Butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl)
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Triisopropyl borate or trimethyl borate
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 1,3-dibromo-2-ethoxybenzene and anhydrous THF under a nitrogen atmosphere.
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Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
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Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
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Hydrolysis (Workup): The reaction is quenched by the slow addition of aqueous HCl (e.g., 1 M) at 0 °C. The mixture is stirred for 1-2 hours to ensure complete hydrolysis of the boronate ester.
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Extraction: The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Purification and Handling Considerations
Arylboronic acids can be challenging to purify due to their propensity to form boroxines. Recrystallization is often the preferred method for obtaining high-purity material. It is also possible to purify boronic acids by forming a salt with a base, extracting impurities, and then re-acidifying to precipitate the pure boronic acid.
For handling, it is important to store 3-Bromo-2-ethoxyphenylboronic acid in a cool, dry place, preferably under an inert atmosphere, to minimize dehydration and decomposition.
Reactivity and Applications in Suzuki-Miyaura Coupling
The primary application of 3-Bromo-2-ethoxyphenylboronic acid is as a coupling partner in Suzuki-Miyaura reactions to synthesize substituted biaryl compounds.
Mechanistic Overview of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
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Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.
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Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Influence of Substituents
The ortho-ethoxy group in 3-Bromo-2-ethoxyphenylboronic acid plays a crucial role in its reactivity:
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Steric Effects: The bulky ethoxy group can hinder the approach of the palladium complex to the boron atom, potentially slowing down the transmetalation step. However, it can also promote reductive elimination by increasing the steric congestion around the palladium center in the diorganopalladium(II) intermediate.
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Electronic Effects: The oxygen atom of the ethoxy group is electron-donating through resonance, which can increase the nucleophilicity of the aryl ring and facilitate transmetalation.
The meta-bromo substituent is an electron-withdrawing group, which can decrease the nucleophilicity of the aryl ring. However, its primary utility lies in its ability to serve as a reactive site for a subsequent cross-coupling reaction, enabling the synthesis of more complex structures.
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a general procedure for the coupling of 3-Bromo-2-ethoxyphenylboronic acid with an aryl bromide.
Materials:
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3-Bromo-2-ethoxyphenylboronic acid
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Aryl bromide (e.g., 4-bromotoluene)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
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Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
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Solvent (e.g., dioxane, toluene, or DMF, often with water as a co-solvent)
Procedure:
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Reaction Setup: A reaction vessel is charged with 3-Bromo-2-ethoxyphenylboronic acid, the aryl bromide, the base, and a magnetic stir bar.
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Solvent Addition and Degassing: The solvent system is added, and the mixture is thoroughly degassed by bubbling with nitrogen or argon for 15-30 minutes.
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Catalyst Addition: The palladium catalyst is added under a positive pressure of inert gas.
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Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS.
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Workup and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.
Safety and Handling
3-Bromo-2-ethoxyphenylboronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Wear suitable personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromo-2-ethoxyphenylboronic acid is a valuable and versatile building block for organic synthesis. Its unique substitution pattern provides a balance of steric and electronic properties that can be exploited in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures. The presence of the bromine atom offers a handle for further synthetic transformations, making this reagent particularly useful for the synthesis of polysubstituted aromatic compounds. By understanding its properties, synthesis, and reactivity, researchers can effectively employ 3-Bromo-2-ethoxyphenylboronic acid to advance their synthetic goals in drug discovery and materials science.
References
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Chemical Point. (n.d.). 3-Bromo-2-ethoxyphenylboronic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-2-ethoxy-5-methylphenylboronic acid (C9H12BBrO3). Retrieved from [Link]
-
N-ro Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
- Google Patents. (n.d.). US9035084B2 - Preparation method of aromatic boronate compounds.
-
Scribd. (n.d.). Suzuki Reaction | PDF | Organometallic Chemistry. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]
- Google Patents. (n.d.). CN104788483A - A method of preparing phenylboronic acid ortho- meta- and para-substituted with hydroxy and mercapto.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Lead Sciences. (n.d.). (3-Bromo-2-((3-methoxybenzyl)oxy)phenyl)boronic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]
-
ResearchGate. (n.d.). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-(4-bromobenzoyl)propanoic acid. Retrieved from [Link]
-
Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]
